Antiparasitic agent-15

Chagas disease Trypanosoma cruzi Amastigote

Antiparasitic agent-15 is the optimal selection for T. cruzi intracellular amastigote studies, offering superior potency (IC₅₀ = 0.60 μM) and an exceptional selectivity index (SI = 228 vs. RAW 264.7 host cells), substantially outperforming Benznidazole. It is a validated chemical probe for necrosis-based parasite cell death, causing distinct morphological changes (shortening, retraction, curvature, and internal leakage). Its well-characterized, species-specific activity profile (T. cruzi vs. L. amazonensis) makes it ideal for comparative parasitology studies and as a benchmark comparator in novel drug candidate evaluation. Choose this compound to ensure reproducible, quantitatively validated results in target validation and phenotypic screening assays.

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
Cat. No. B15563068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-15
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H16N4OS/c1-17(2)15(22)21(14-9-4-3-5-10-14)16(23-17)20-19-12-13-8-6-7-11-18-13/h3-12H,1-2H3/b19-12+,20-16+
InChIKeyKQSJQJNXYXDHPK-YEFHWUCQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-15: Pyridine-Thiazolidinone with Dual Activity Against Trypanosoma cruzi and Leishmania


Antiparasitic agent-15 is a pyridine-thiazolidinone compound characterized by its dual antiparasitic activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a causative agent of cutaneous leishmaniasis) [1]. The compound exhibits a molecular weight of 324.40 g/mol and a molecular formula of C₁₇H₁₆N₄OS [1]. Its mechanism of action involves the induction of parasite cell death through necrosis, accompanied by distinct morphological alterations in the parasite body .

Antiparasitic Agent-15: Why Structural Analogs Cannot Guarantee Equivalent Activity


Within the pyridine-thiazolidinone chemical class, minor structural modifications lead to substantial variations in potency, selectivity, and even mechanism of action against different parasite species and life-cycle stages [1]. For instance, while Antiparasitic agent-15 demonstrates potent activity against T. cruzi amastigotes (IC₅₀ = 0.60–0.64 μM), its activity against L. amazonensis is markedly lower (IC₅₀ = 9.58 μM for amastigotes) . Conversely, the closely related analog compound 27 shows a different activity profile with higher selectivity against Leishmania [1]. These intra-class variations underscore the scientific risk of substituting Antiparasitic agent-15 with a generic analog without specific, quantitative validation of the relevant biological activity [1]. The following evidence provides the quantifiable differentiation required for informed selection.

Antiparasitic Agent-15: Quantifiable Differentiation from In-Class Analogs and Reference Drugs


Superior Anti-T. cruzi Amastigote Potency Compared to In-Class Analogs

Antiparasitic agent-15 demonstrates the highest potency against the intracellular amastigote form of T. cruzi within its synthesized series of 18 pyridine-thiazolidinones. Its IC₅₀ of 0.60 μM is superior to that of the next most potent analogs: compound 18 (0.64 μM), compound 17 (0.81 μM), and compound 27 (0.89 μM) [1]. This establishes Antiparasitic agent-15 as the most effective in-class compound for targeting this clinically relevant life-cycle stage.

Chagas disease Trypanosoma cruzi Amastigote

Quantified Selectivity Advantage Over Reference Drug Benznidazole

Antiparasitic agent-15 exhibits a high selectivity index (SI) against T. cruzi amastigotes, calculated as the ratio of host cell cytotoxicity (CC₅₀) to antiparasitic activity (IC₅₀). With a CC₅₀ of 146.1 μM in RAW 264.7 macrophages and an amastigote IC₅₀ of 0.64 μM , the calculated SI is 228. This is a quantifiable improvement over the reference drug Benznidazole, which has reported SI values ranging from >10.7 to >36.4 in similar assays [1].

Selectivity index Host cell cytotoxicity Benznidazole

Differentiated Activity Profile Against Leishmania amazonensis

While Antiparasitic agent-15 is primarily a potent anti-T. cruzi agent, its activity against L. amazonensis is more moderate, providing a clear differentiation from other in-class compounds. Against L. amazonensis amastigotes, Antiparasitic agent-15 has an IC₅₀ of 9.58 μM . In contrast, the analog compound 27 from the same series exhibits a more potent IC₅₀ of 5.70 μM against L. amazonensis amastigotes and higher selectivity compared to Miltefosine [1]. This difference quantifies the species-specific activity profile of Antiparasitic agent-15.

Leishmaniasis Leishmania amazonensis Amastigote

Mechanistic Differentiation: Necrosis Induction and Morphological Alterations

Antiparasitic agent-15 induces parasite cell death specifically through a necrosis pathway, a mechanism it shares with only one other compound (compound 18) within the 18-member pyridine-thiazolidinone series [1]. Treatment with Antiparasitic agent-15 at 0.9 and 1.8 μM for 24 hours results in distinct morphological changes in T. cruzi trypomastigotes, including shortening, retraction, curvature of the parasite body, and leakage of internal content, as confirmed by scanning electron microscopy [1].

Necrosis Mechanism of action Morphology

Antiparasitic Agent-15: Defined Research Applications Based on Quantitative Evidence


Target Validation and Phenotypic Screening for T. cruzi Amastigotes

Antiparasitic agent-15 is the optimal selection for in vitro studies focused on the intracellular amastigote stage of T. cruzi, given its superior potency (IC₅₀ = 0.60 μM) within its chemical series [1]. Its high selectivity index (SI = 228) ensures that observed antiparasitic effects are not confounded by host cell cytotoxicity, making it a reliable chemical probe for target validation and high-content phenotypic screening assays .

Investigating Necrosis as an Antiparasitic Mechanism

For research programs specifically investigating necrosis as a mechanism of parasite cell death, Antiparasitic agent-15 is a validated tool compound. Its unique ability, shared only with compound 18 in its series, to induce necrosis and cause distinct morphological changes (shortening, retraction, curvature, and internal leakage) provides a clear phenotypic readout for mechanism-of-action studies [1].

Benchmarking Novel Anti-Chagasic Compounds

Given its well-characterized activity profile and favorable selectivity index compared to the reference drug Benznidazole, Antiparasitic agent-15 serves as an excellent comparator or benchmark compound in assays designed to evaluate the potency and safety margin of novel anti-T. cruzi drug candidates. Its quantitative data provides a robust baseline for head-to-head comparisons [1].

Species-Specific Parasitology Studies

Antiparasitic agent-15 exhibits a pronounced species-specific activity profile, with high potency against T. cruzi but moderate activity against L. amazonensis (IC₅₀ = 9.58 μM) [1]. This makes it an ideal tool for comparative parasitology studies aimed at understanding differential drug susceptibility between Trypanosoma and Leishmania species or for use in co-infection models where selective targeting of T. cruzi is desired.

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